molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3

benzo[d][1,2,3]thiadiazol-5-aMine

Cat. No. B1317220
CAS RN: 1753-29-3
M. Wt: 151.19 g/mol
InChI Key: NTOZWWRQYAJWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,2,3]thiadiazol-5-amine is a chemical compound with a molecular weight of 101.13 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of compounds related to benzo[d][1,2,3]thiadiazol-5-amine has been reported in several studies. For instance, a green synthesis method was used to create novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .


Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-5-amine can be represented by the InChI code 1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 . The aromaticity of benzo[d][1,2,3]thiadiazol-5-amine and its related compounds has been confirmed by modern criteria, EDDB and GIMIC, at the MP2 level of theory .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,2,3]thiadiazol-5-amine are complex and can involve multiple steps. For example, a one-pot three-component fusion reaction was used to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .


Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-amine is a solid substance . It has a molecular weight of 101.13 . The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Semiconductors

Benzo[d][1,2,3]thiadiazole derivatives, particularly isoBT variants, have been synthesized and implemented in the construction of semiconducting polymers. These materials have shown significant potential in optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. The isomers, such as 6-fluoro-isoBT and 5,6-difluoro-isoBT, have been utilized in alternating copolymers, demonstrating high-performance characteristics, with one polymer variant exhibiting hole mobilities surpassing 0.7 cm2/(V·s) and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

Synthesis and Chemical Reactivity

The compound has been involved in the synthesis of various chemical structures, including 1,2,5-thiadiazoles and 2-oxoacetamides, through reactions with primary and secondary amines. These reactions have led to the formation of a variety of derivatives, showcasing the chemical versatility and reactivity of benzo[d][1,2,3]thiadiazol-5-amine derivatives in organic synthesis (Konstantinova et al., 2010).

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to explore their biological activities. Some compounds displayed significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. Furthermore, certain derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of benzo[d][1,2,3]thiadiazol-5-amine derivatives in developing new therapeutic agents (Gür et al., 2020).

Electrochromic and Photovoltaic Applications

The benzo[d][1,2,3]thiadiazole moiety has been incorporated into copolymers for electrochemical and optical studies, demonstrating potential in electrochromic applications. Certain polymers based on this structure have shown promising characteristics as processable electrochromic materials, with one particular derivative identified as an excellent candidate for use in blue electrochromic devices that can switch to transparent upon oxidation (Karakus et al., 2012).

Fluorescence Studies

Research into the fluorescence properties of benzo[d][1,2,3]thiadiazol-5-amine derivatives has revealed intriguing effects influenced by molecular aggregation and charge transfer effects. These studies provide insights into the photophysical behavior of such compounds and their potential applications in the development of fluorescent materials and sensors (Matwijczuk et al., 2018).

Safety And Hazards

The safety information for benzo[d][1,2,3]thiadiazol-5-amine indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 .

Future Directions

The future directions for research on benzo[d][1,2,3]thiadiazol-5-amine and related compounds could involve further exploration of their potential applications in organic electronics . Additionally, the development of more efficient synthesis methods and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

1,2,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878871
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,2,3]thiadiazol-5-aMine

CAS RN

1753-29-3
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.